molecular formula C16H23F3O5 B6311686 Dihydro-10-trifluoromethyl artemisinin CAS No. 185418-56-8

Dihydro-10-trifluoromethyl artemisinin

Cat. No.: B6311686
CAS No.: 185418-56-8
M. Wt: 352.35 g/mol
InChI Key: QPGCYSREBONXHE-UUODFTKMSA-N
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Description

Dihydro-10-trifluoromethyl artemisinin is a derivative of artemisinin, a sesquiterpene lactone isolated from the plant Artemisia annua. Artemisinin and its derivatives are well-known for their potent antimalarial properties. This compound is a semi-synthetic compound that has been modified to enhance its pharmacological properties, including increased stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dihydro-10-trifluoromethyl artemisinin typically involves the reduction of artemisinin to dihydroartemisinin, followed by the introduction of a trifluoromethyl group at the 10th position. The reduction of artemisinin to dihydroartemisinin can be achieved using mild hydride-reducing agents such as sodium borohydride. The trifluoromethylation can be carried out using reagents like trifluoromethyl iodide in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the extraction of artemisinin from Artemisia annua, followed by its chemical modification through reduction and trifluoromethylation. The final product is purified using techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced derivatives, depending on the reducing agents and conditions used.

    Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents such as trifluoromethyl iodide are used for substitution reactions.

Major Products Formed:

    Oxidized derivatives: Various oxidized forms of this compound.

    Reduced derivatives: Different reduced forms of the compound.

    Substituted derivatives: Compounds with various substituents at different positions on the molecule.

Scientific Research Applications

Dihydro-10-trifluoromethyl artemisinin has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying the reactivity and stability of artemisinin derivatives.

    Biology: Investigated for its effects on various biological systems, including its potential as an antimalarial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating malaria, cancer, and other diseases.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of dihydro-10-trifluoromethyl artemisinin involves the generation of reactive oxygen species (ROS) through the cleavage of its endoperoxide bridge. This leads to oxidative stress and damage to biological macromolecules in the target cells. The compound targets various molecular pathways, including the inhibition of heme detoxification in malaria parasites and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    Artemisinin: The parent compound from which dihydro-10-trifluoromethyl artemisinin is derived.

    Dihydroartemisinin: A reduced form of artemisinin with potent antimalarial activity.

    Artemether: A methyl ether derivative of dihydroartemisinin used in combination therapies for malaria.

    Artesunate: A water-soluble derivative of dihydroartemisinin used for severe malaria treatment.

Uniqueness: this compound is unique due to the presence of the trifluoromethyl group, which enhances its pharmacological properties. This modification increases the compound’s stability, bioavailability, and potency, making it a valuable addition to the arsenal of artemisinin derivatives used in medical and scientific research.

Properties

IUPAC Name

(1S,5R,9R,10R,12R)-1,5,9-trimethyl-10-(trifluoromethyl)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23F3O5/c1-8-4-5-11-9(2)15(20,16(17,18)19)22-12-14(11)10(8)6-7-13(3,21-12)23-24-14/h8-12,20H,4-7H2,1-3H3/t8-,9-,10?,11?,12+,13+,14?,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGCYSREBONXHE-UUODFTKMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)(C(F)(F)F)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC2[C@H]([C@@](O[C@H]3C24C1CC[C@@](O3)(OO4)C)(C(F)(F)F)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23F3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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